molecular formula C18H24N4O2 B14091125 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B14091125
M. Wt: 328.4 g/mol
InChI Key: VJUVENASKIVAGM-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is an organic compound with a complex structure that includes a phenoxy group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: This involves the reaction of 2-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid derivative.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of an appropriate amine derivative with a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the phenoxyacetic acid derivative with the pyrazole and piperidine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)-N-[1-(4-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
  • 2-(2-Methylphenoxy)-N-[1-(5-chloro-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Uniqueness

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

InChI

InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)24-12-18(23)19-15-7-9-22(10-8-15)17-11-14(2)20-21-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

VJUVENASKIVAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C

Origin of Product

United States

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